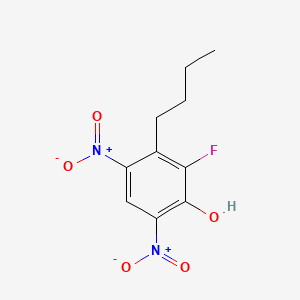
3-Butyl-2-fluoro-4,6-dinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-2-fluoro-4,6-dinitrophenol is an organic compound with the molecular formula C10H12FNO5 It is a nitrophenol derivative, characterized by the presence of butyl, fluoro, and dinitro functional groups on a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-fluoro-4,6-dinitrophenol typically involves the nitration of 3-butyl-2-fluorophenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-2-fluoro-4,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-butyl-2-fluoro-4,6-diaminophenol.
Substitution: Formation of 3-butyl-2-substituted-4,6-dinitrophenol derivatives.
Aplicaciones Científicas De Investigación
3-Butyl-2-fluoro-4,6-dinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of dyes, pigments, and polymer additives
Mecanismo De Acción
The mechanism of action of 3-Butyl-2-fluoro-4,6-dinitrophenol involves its interaction with cellular components. The nitro groups can undergo redox cycling, generating reactive oxygen species (ROS) that can cause oxidative stress in cells. This compound can also uncouple oxidative phosphorylation, disrupting ATP production and leading to cell death. The molecular targets include mitochondrial enzymes and membrane proteins involved in energy metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
2-sec-Butyl-4,6-dinitrophenol (Dinoseb): Used as a herbicide and polymerization inhibitor.
2,3-Dinitrophenol: Studied for its toxicological properties and environmental impact .
Uniqueness
3-Butyl-2-fluoro-4,6-dinitrophenol is unique due to the presence of the fluoro group, which can influence its reactivity and biological activity. The butyl group also adds to its lipophilicity, potentially affecting its interaction with biological membranes and its overall pharmacokinetic properties .
Propiedades
Número CAS |
34460-43-0 |
|---|---|
Fórmula molecular |
C10H11FN2O5 |
Peso molecular |
258.20 g/mol |
Nombre IUPAC |
3-butyl-2-fluoro-4,6-dinitrophenol |
InChI |
InChI=1S/C10H11FN2O5/c1-2-3-4-6-7(12(15)16)5-8(13(17)18)10(14)9(6)11/h5,14H,2-4H2,1H3 |
Clave InChI |
RTFJJMUFJVCVBT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


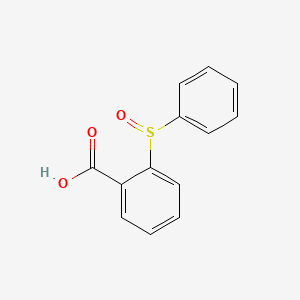

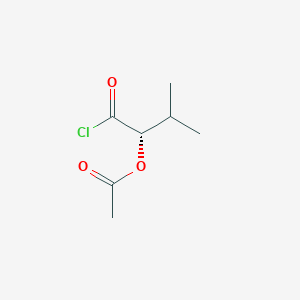
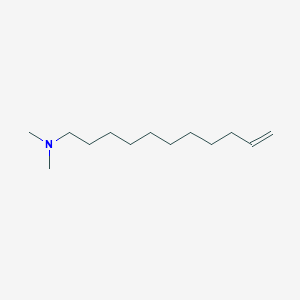

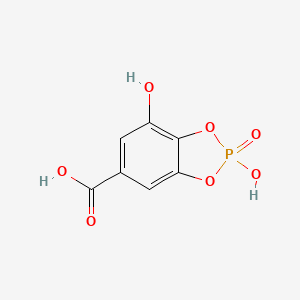
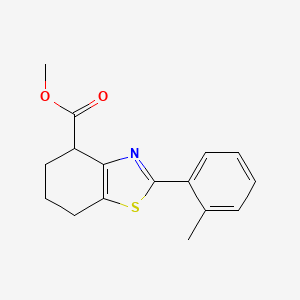

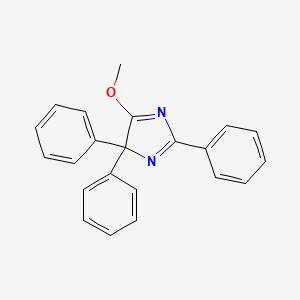
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
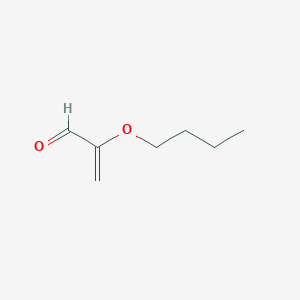
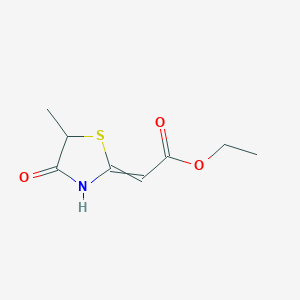

![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
